(24R)-7alpha,24-dihydroxycholesterol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

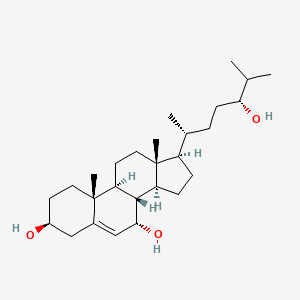

(24R)-7alpha,24-dihydroxycholesterol is a 7alpha,24-dihydroxycholesterol in which has R configuration at position 24.

科学研究应用

Cholesterol Homeostasis

Role in Bile Acid Biosynthesis

(24R)-7alpha,24-dihydroxycholesterol is involved in the regulation of bile acid synthesis. It acts as a substrate for the enzyme cholesterol 7alpha-hydroxylase (CYP7A), which is crucial for converting cholesterol into bile acids. Studies indicate that both (24S) and (24R) forms of hydroxycholesterol can be metabolized by CYP7A, suggesting that they may influence bile acid production and cholesterol metabolism in the liver .

Table 1: Metabolism of Hydroxycholesterols by CYP7A

| Hydroxycholesterol Isomer | Metabolized by CYP7A | Preference |

|---|---|---|

| (24S)-hydroxycholesterol | Yes | Higher |

| (24R)-hydroxycholesterol | Yes | Lower |

Neurobiology

Cholesterol Metabolism in the Brain

In the context of neurobiology, this compound plays a role in brain cholesterol metabolism. It has been implicated in neurodegenerative diseases such as Alzheimer's disease. Research has shown that alterations in the levels of oxysterols, including this compound, may correlate with neurological conditions .

Case Study: Parkinson's Disease

A study investigating cerebrospinal fluid profiles in Parkinson's disease patients found changes in cholesterol metabolites, including a correlation between 7alpha-hydroxycholesterol levels and depression scores. Although this compound was not specifically highlighted, its metabolic pathways are closely linked to those of other oxysterols that were analyzed .

Therapeutic Applications

Potential for Neuroprotective Strategies

The inhibition of cholesterol 24-hydroxylase (CH24H) has been studied for its therapeutic potential in diseases characterized by neural hyperexcitation. Inhibitors like soticlestat have shown promise by reducing levels of 24S-hydroxycholesterol and improving survival rates in animal models of excitatory/inhibitory imbalance . The modulation of oxysterols could therefore represent a novel strategy for treating conditions such as epilepsy and neurodegenerative disorders.

Implications for Disease Mechanisms

Inflammation and Immune Response

Oxysterols are known to modulate immune responses and inflammation. Studies have indicated that this compound may influence macrophage activation and lipid metabolism during inflammatory processes . This highlights its potential role as a biomarker or therapeutic target in inflammatory diseases.

常见问题

Q. What enzymatic pathways and experimental models are critical for studying the biosynthesis of (24R)-7α,24-dihydroxycholesterol?

(24R)-7α,24-Dihydroxycholesterol is synthesized via 7α-hydroxylation of 24-hydroxycholesterol by cholesterol 7α-hydroxylase (CYP7A), as demonstrated in pig and human liver microsomes . Key experimental models include:

- Reconstituted enzyme assays : Partially purified CYP7A fractions from liver microsomes are used to measure 7α-hydroxylase activity toward both (24S)- and (24R)-hydroxycholesterol isomers. Activity is quantified via chromatographic separation and mass spectrometry .

- Transfection models : Human embryonic kidney (HEK293) cells transfected with CYP39A1 or CYP7A plasmids can validate enzymatic activity. Incubation with 24(S)-hydroxycholesterol followed by LC-MS/MS analysis of 7α,24-dihydroxycholesterol provides direct enzymatic readouts .

Q. How can researchers resolve contradictions in reported substrate specificity of CYP7A for 24-hydroxycholesterol isomers?

Discrepancies arise from enzyme source variability (e.g., species-specific isoforms) and assay conditions. Methodological considerations include:

- Enzyme purity : Partially purified CYP7A fractions may contain co-factors or auxiliary proteins absent in recombinant systems, leading to divergent activity profiles .

- Isomer separation : Use chiral chromatography to distinguish (24R)- and (24S)-hydroxycholesterol, as stereochemistry impacts enzyme kinetics .

- Control experiments : Compare activity with known substrates like 27-hydroxycholesterol to confirm assay validity .

Q. What advanced LC-MS/MS parameters optimize detection and quantification of (24R)-7α,24-dihydroxycholesterol in complex biological matrices?

Key methodological steps:

- Sample preparation : Extract oxysterols via liquid-liquid extraction (e.g., Folch method) followed by solid-phase extraction to remove phospholipids .

- Chromatography : Use a C18 column with a gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to resolve isomers. Retention time and fragmentation patterns (e.g., m/z transitions) must be validated against synthetic standards .

- Quantification : Employ deuterated internal standards (e.g., d7-7α-hydroxycholesterol) to correct for matrix effects and ionization variability .

Q. How do genetic variants in CYP39A1 or CYP7A influence (24R)-7α,24-dihydroxycholesterol metabolism in disease contexts?

- Functional assays : Transfect HEK293 cells with CYP39A1 variants (e.g., missense mutations) and measure 7α-hydroxylation activity using LC-MS/MS. Compare with wild-type enzyme kinetics to assess pathogenicity .

- Clinical correlations : In exfoliation syndrome, rare CYP39A1 variants reduce 24(S)-7α,24-dihydroxycholesterol synthesis, linking bile acid dysregulation to ocular pathology . Validate findings via targeted metabolomics in patient serum or tissue samples .

Q. What experimental strategies address discrepancies between in vitro and in vivo metabolism of (24R)-7α,24-dihydroxycholesterol?

- Tracer studies : Administer isotopically labeled 24-hydroxycholesterol to animal models (e.g., mice) and track metabolite distribution via LC-MS/MS. Compare with in vitro microsomal assays to identify compartment-specific metabolism .

- Knockout models : Use Cyp7a1−/− mice to isolate contributions of alternative pathways (e.g., CYP27A1 or CYP46A1) to 7α,24-dihydroxycholesterol synthesis .

Q. How can researchers integrate (24R)-7α,24-dihydroxycholesterol data into broader bile acid biosynthesis networks?

- Pathway mapping : Annotate KEGG pathways (e.g., hsa00120) to contextualize 7α,24-dihydroxycholesterol as an intermediate in primary bile acid synthesis. Validate via enzyme knockout or inhibitor studies .

- Multi-omics integration : Combine transcriptomic (CYP7A/CYP39A1 expression) and metabolomic data to model flux through alternative bile acid pathways under varying physiological conditions .

属性

分子式 |

C27H46O3 |

|---|---|

分子量 |

418.7 g/mol |

IUPAC 名称 |

(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |

InChI |

InChI=1S/C27H46O3/c1-16(2)23(29)9-6-17(3)20-7-8-21-25-22(11-13-27(20,21)5)26(4)12-10-19(28)14-18(26)15-24(25)30/h15-17,19-25,28-30H,6-14H2,1-5H3/t17-,19+,20-,21+,22+,23-,24-,25+,26+,27-/m1/s1 |

InChI 键 |

ZNCHPOYZMVVJCK-DIPBILQQSA-N |

手性 SMILES |

C[C@H](CC[C@H](C(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C |

规范 SMILES |

CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。